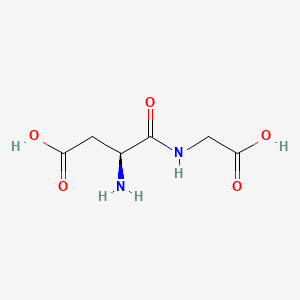

Asp-gly

Overview

Description

Asp-gly (also known as Aspartyl-glycine) is a naturally-occurring dipeptide, or two-amino acid peptide, that is synthesized in the body and found in many foods. It is an important component of proteins that are involved in many physiological processes, such as cell growth and development. This compound has been studied extensively in the laboratory for its potential therapeutic applications.

Scientific Research Applications

1. Metabolism and Biochemical Effects

Aspartame, a dipeptide sweetener, is metabolized into its constituent amino acids, phenylalanine and aspartic acid, and methanol upon ingestion. Studies on normal adults and phenylketonuric heterozygotes have shown that aspartame consumption results in elevated plasma phenylalanine levels, raising concerns about its effects on the brain, especially in those with a reduced capacity for phenylalanine metabolism (Caballero et al., 1986); (Filer & Stegink, 1989).

2. Neurological and Cognitive Impact

Extensive research has been conducted to assess the impact of aspartame on cognitive function and brain health. Studies involving phenylketonuria heterozygotes (PKUH) ingesting high doses of aspartame have shown no significant effects on cognitive function, EEGs, and urinary organic acids, reaffirming the safety of aspartame in PKUH and refuting speculations that it affects cognitive performance (Trefz et al., 1994).

3. Safety and Toxicology

Aspartame's safety has been extensively tested in laboratory animals and in several human subpopulations. The comprehensive studies cover its metabolic constituents—amino acids aspartate and phenylalanine, and methanol. Despite concerns for theoretical toxicity, research has consistently found no adverse effects of aspartame in doses up to at least 4000 mg/kg bw/day, confirming its safety for human consumption (Butchko et al., 2002).

4. Genetic and Cellular Effects

Investigations into aspartame's influence on gene expressions have revealed significant increases in expressions of key oncogenes and a tumor suppressor gene in various organs, particularly those with high proliferation rates. This points to a biological effect of aspartame, even at recommended daily maximum doses (Gombos et al., 2007).

5. Potential Therapeutic Applications

Interestingly, a metabolite of aspartame, L-aspartyl-L-phenylalanine, has been found to inhibit angiotensin-converting enzyme, suggesting potential therapeutic applications in hypertension. This indicates that aspartame or its metabolites could have medical relevance beyond their use as sweeteners (Grobelny & Galardy, 1985).

Mechanism of Action

Target of Action

Asp-Gly, also known as (S)-3-Amino-4-((carboxymethyl)amino)-4-oxobutanoic acid, has been found to interact with the enzyme Acetyl-CoA Carboxylase (ACCase) in certain plants . ACCase plays a crucial role in fatty acid synthesis, which is a vital process in the formation of cellular membranes and other essential components .

Mode of Action

The this compound compound interacts with ACCase through a substitution mechanism. A novel substitution (Asp-2078-Glu) in ACCase has been detected as the main target-site resistance mechanisms in certain plant populations . This mutation confers resistance to several ACCase inhibitors by reducing the binding affinity between them and the ACCase protein .

Biochemical Pathways

The interaction of this compound with ACCase affects the fatty acid synthesis pathway. ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which is the first step in fatty acid synthesis . By interacting with ACCase, this compound can potentially influence the production of fatty acids and, consequently, the formation of cellular membranes and other essential components.

Pharmacokinetics

Peptides like this compound are known to be less immunogenic and more economical than biologics while offering greater safety, selectivity, efficacy, and specificity than small molecule drugs . They can be synthesized chemically or fabricated using recombinant DNA techniques .

Result of Action

The primary result of this compound’s action is the alteration of ACCase’s function, leading to changes in fatty acid synthesis. This can have significant effects on the growth and development of organisms, particularly those that rely heavily on fatty acids for various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, Gly plays a critical role in the osmoregulation of fishes and shellfishes, responding to environmental stress . Moreover, the presence of other amino acids, such as Glu and Gln, can enhance the effects of this compound, improving growth, intestinal development, innate and adaptive immune responses, skeletal muscle development, ammonia removal, and the endocrine status .

Future Directions

properties

IUPAC Name |

3-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-3(1-4(9)10)6(13)8-2-5(11)12/h3H,1-2,7H2,(H,8,13)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFNSBBHKSZXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3790-51-0 | |

| Record name | NSC186907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

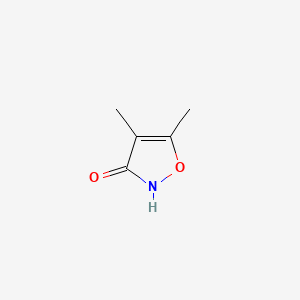

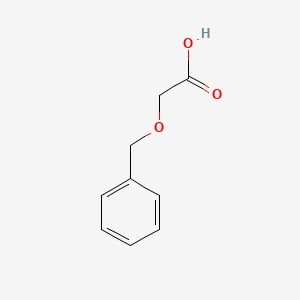

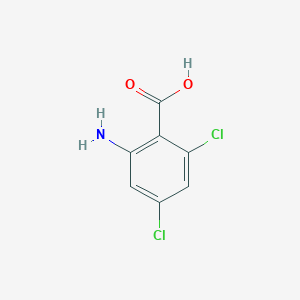

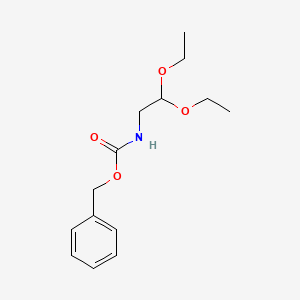

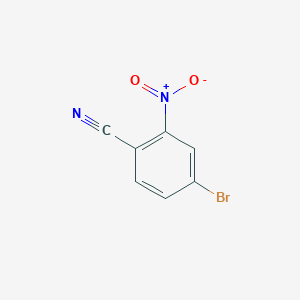

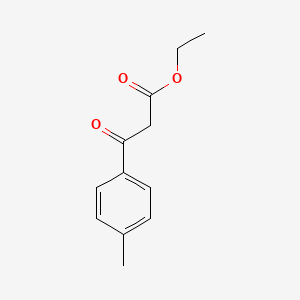

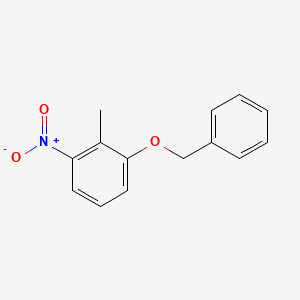

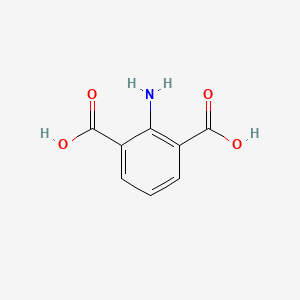

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B1267143.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)